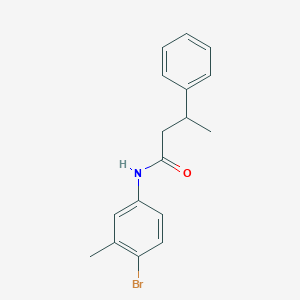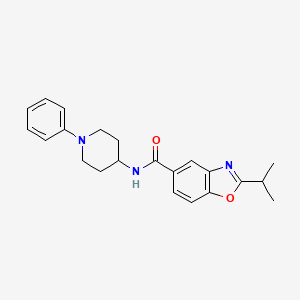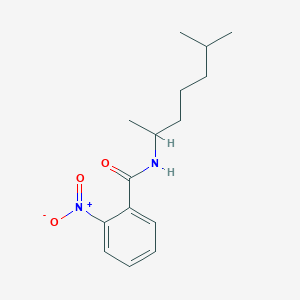![molecular formula C23H24N4O4 B3979617 (2-furylmethyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3979617.png)
(2-furylmethyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
説明
The compound (2-furylmethyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as FMMP, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FMMP is a piperazine derivative that has been synthesized through a multi-step process and has shown promising results in various scientific studies.
作用機序
The mechanism of action of (2-furylmethyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, this compound has been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has also been found to increase the levels of antioxidant enzymes such as SOD and catalase, which help to reduce oxidative stress. Additionally, this compound has been found to increase the levels of BDNF, which is involved in neuronal survival and plasticity.
実験室実験の利点と制限
(2-furylmethyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. Additionally, this compound has shown low toxicity in various in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for the study of (2-furylmethyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another direction is to test the efficacy of this compound in various animal models of disease. Additionally, the development of this compound derivatives with improved pharmacokinetic properties could lead to the development of more effective therapies. Finally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
In conclusion, this compound is a novel small molecule that has shown promising results in various scientific studies. The compound has potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Further research is needed to fully understand the compound's mechanism of action and to test its efficacy in various animal models of disease.
科学的研究の応用
(2-furylmethyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-17-5-2-3-7-20(17)23(28)26-12-10-25(11-13-26)18-8-9-22(27(29)30)21(15-18)24-16-19-6-4-14-31-19/h2-9,14-15,24H,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWUXJUEOYZLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid](/img/structure/B3979540.png)
![N-{4-[(2-ethylhexanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3979545.png)

![1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979554.png)

![1-[(4-isopropylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3979576.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3979601.png)
![1-phenyl-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide](/img/structure/B3979621.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3979626.png)
![(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide](/img/structure/B3979630.png)


![4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3979646.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3979652.png)